N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-methanesulfonylpiperidine-3-carboxamide
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Overview
Description
N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-methanesulfonylpiperidine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene ring and a piperidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-methanesulfonylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopenta[b]thiophene ring, followed by the introduction of the piperidine carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-methanesulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-methanesulfonylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-methanesulfonylpiperidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-6-oxo-1,6-dihydropyridazine-3-carboxamide
- N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-6-oxo-1,6-dihydropyridazine-3-carboxamide
Uniqueness
Compared to similar compounds, N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-methanesulfonylpiperidine-3-carboxamide has a distinct combination of functional groups that confer unique chemical and biological properties
Biological Activity
N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-methanesulfonylpiperidine-3-carboxamide is a complex organic compound notable for its unique structural features that may confer significant biological activity. This compound includes a cyclopentathiophene moiety, a piperidine ring, and a methanesulfonyl group, which are crucial for its interaction with biological systems.
Chemical Structure and Properties
The molecular formula of the compound is C18H21N3O4S3, and it has a molecular weight of 439.6 g/mol. The presence of sulfur and sulfonyl groups suggests potential implications for solubility and membrane interactions, which are critical for biological activity.
Property | Value |
---|---|
Molecular Formula | C18H21N3O4S3 |
Molecular Weight | 439.6 g/mol |
Structural Features | Cyclopentathiophene, Piperidine, Methanesulfonyl |
The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells. Similar compounds have shown mechanisms involving:
- Enzyme Inhibition : Compounds with similar structural motifs have been reported to inhibit enzymes such as glutathione reductase .
- Receptor Modulation : The compound may modulate receptor activity through binding interactions that alter signaling pathways.
- Cell Viability Impact : Studies using MTT assays have demonstrated that compounds in this class can affect cell viability, indicating potential cytotoxic effects against certain cell lines .
Case Studies and Comparative Analysis
A comparative analysis with structurally related compounds reveals the following:
Compound Name | Structure Features | Reported Biological Activity |
---|---|---|
2-(2-chloropropanoylamino)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxamide | Cyclopentathiophene core | Anticancer properties |
5-amino-thiophene derivatives | Thiophene ring system | Antimicrobial activity |
Piperidine-based sulfonamides | Piperidine ring + sulfonamide group | Antibacterial effects |
This table illustrates the diversity of biological activities associated with structurally similar compounds, emphasizing the potential of this compound in medicinal chemistry.
Properties
IUPAC Name |
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S2/c1-24(21,22)18-7-3-4-9(8-18)14(20)17-15-12(13(16)19)10-5-2-6-11(10)23-15/h9H,2-8H2,1H3,(H2,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFSPNNWERLINW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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